molecular formula C15H15ClN2O2 B2808006 1-(4-chlorophenyl)-N-(isoxazol-4-yl)cyclopentanecarboxamide CAS No. 1396765-49-3

1-(4-chlorophenyl)-N-(isoxazol-4-yl)cyclopentanecarboxamide

Cat. No. B2808006
CAS RN: 1396765-49-3
M. Wt: 290.75
InChI Key: ANLJRMVSEIWQKL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(isoxazol-4-yl)cyclopentanecarboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentanecarboxamide derivatives and has shown promising results in various studies related to the treatment of cancer, inflammation, and other related diseases.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds containing chlorophenyl and isoxazolyl groups. For example, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole through 1,3-dipolar cycloaddition has been detailed, including spectral analysis and Density Functional Theory (DFT) calculations to explore its antioxidant and antimicrobial activities (Eryılmaz et al., 2016). This highlights a methodological approach to synthesizing and studying compounds with related structures for potential scientific applications.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of chlorophenyl-isoxazolyl compounds have been extensively studied. For instance, novel substituted isoxazoles have been synthesized via 1,3-dipolar cycloaddition reaction, showing significant DPPH radical scavenging and antimicrobial activities (Lokeshwari & Kumar, 2017). These findings suggest the potential use of structurally similar compounds in developing new antimicrobial and antioxidant agents.

Structural Analysis and Potential Applications

The crystal structure analysis of related compounds has provided insights into their potential applications. For example, the study of 3-(6-benzyloxy-2,2-dimethylperhydrofuro[2,3-d][1,3]dioxolan-5-yl)-5-(4-chlorophenyl)-4-nitro-2-phenyl-2,3,4,5-tetrahydroisoxazole revealed its crystal structure, stabilized by intermolecular interactions, suggesting its suitability for further biological studies (Nizammohideen et al., 2009).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)15(7-1-2-8-15)14(19)18-13-9-17-20-10-13/h3-6,9-10H,1-2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLJRMVSEIWQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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